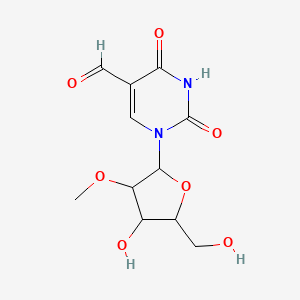
5-Formyl-2'-O-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2’-O-methyluridine is a modified nucleoside that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 2’-O position of the uridine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2’-O-methyluridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the formylation of 2’-O-methyluridine. The reaction conditions often involve the use of formylating agents such as formic acid or formic anhydride in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formylation at the 5-position .
Industrial Production Methods
Industrial production of 5-Formyl-2’-O-methyluridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Carboxy-2’-O-methyluridine
Reduction: 5-Hydroxymethyl-2’-O-methyluridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-2’-O-methyluridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Formyl-2’-O-methyluridine involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The formyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the binding affinity and specificity of the RNA to its target molecules. This can lead to changes in gene expression and regulation, making it a valuable tool for studying RNA biology and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formylcytidine: Similar to 5-Formyl-2’-O-methyluridine but with a cytidine base instead of uridine.
5-Hydroxymethyl-2’-O-methyluridine: A reduced form of 5-Formyl-2’-O-methyluridine with a hydroxymethyl group at the 5-position.
5-Carboxy-2’-O-methyluridine: An oxidized form with a carboxyl group at the 5-position.
Uniqueness
5-Formyl-2’-O-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively bind to certain RNA-binding proteins and influence RNA structure and function sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O7 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18) |
Clé InChI |
UFWUTVMPGYYLCE-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)





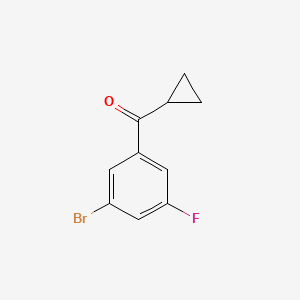
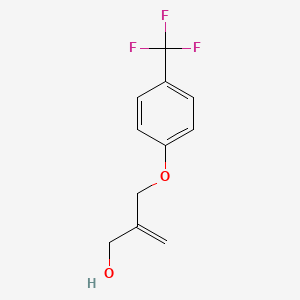

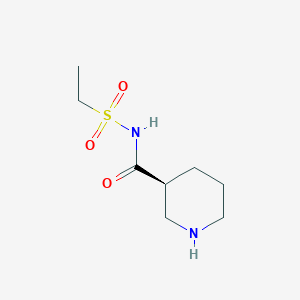
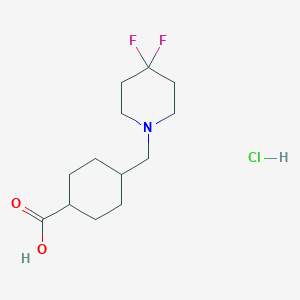
![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)

